(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile
Description
(E)-3-(4-Benzylpiperazin-1-yl)-2-tosylacrylonitrile is a piperazine-derived small molecule characterized by a benzylpiperazine core, a tosyl (p-toluenesulfonyl) group, and an acrylonitrile moiety. The (E)-configuration denotes the spatial arrangement of substituents around the double bond in the acrylonitrile group.
Key structural features include:
- 4-Benzylpiperazine: A bicyclic amine providing a rigid, lipophilic scaffold.
- Tosyl group: A sulfonyl substituent that enhances molecular weight and may influence solubility and reactivity.
- Acrylonitrile: An electron-deficient nitrile group that could confer electrophilic reactivity.
Synthesis likely involves multi-step protocols, such as nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., details cinnoline derivatives synthesized via halogenated precursors and benzylpiperazine) . Characterization would employ nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure .
Properties
IUPAC Name |
(E)-3-(4-benzylpiperazin-1-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-18-7-9-20(10-8-18)27(25,26)21(15-22)17-24-13-11-23(12-14-24)16-19-5-3-2-4-6-19/h2-10,17H,11-14,16H2,1H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIBAKLZNJWHD-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Tosylation: The benzylpiperazine is tosylated using tosyl chloride in the presence of a base such as pyridine.
Acrylonitrile Addition: Finally, the tosylated benzylpiperazine is reacted with acrylonitrile under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Substituted derivatives at the benzyl or tosyl positions.
Scientific Research Applications
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The acrylonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound’s uniqueness lies in its combination of tosyl and acrylonitrile groups. Below is a comparative analysis with structurally related analogs:
Table 1: Structural Comparison of (E)-3-(4-Benzylpiperazin-1-yl)-2-tosylacrylonitrile and Analogs
Key Observations :
Core Scaffold: The target compound lacks the cinnoline or thiazol-4-one heterocycles present in analogs, opting for a simpler acrylonitrile backbone.
Substituent Effects: The tosyl group increases steric bulk and polarity compared to halogens (F, Cl) or methyl groups in compounds. This may reduce membrane permeability but enhance stability. The acrylonitrile group introduces a reactive nitrile, contrasting with the thiazolidinone or alkene moieties in derivatives.
Inferences for the Target Compound :
- Synthetic Yield : Expected to be moderate (60–75%), similar to analogs, depending on reaction optimization.
- Melting Point : Likely higher than 160°C due to the tosyl group’s rigidity and polarity.
- Characterization : Relies on $^1$H-NMR (e.g., benzyl protons at δ 3.5–4.5 ppm) and HRMS for molecular ion confirmation.
Biological Activity
(E)-3-(4-benzylpiperazin-1-yl)-2-tosylacrylonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety, which is linked to a tosylacrylonitrile structure. This configuration is significant for its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds similar to this compound exhibit activity through various mechanisms:
- Receptor Binding : Studies have shown that piperazine derivatives often interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior .
- Antagonistic Properties : Certain derivatives demonstrate antagonistic effects on chemokine receptors, suggesting potential applications in inflammatory diseases .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antidepressant-like Effects : A study evaluating the effects of piperazine derivatives found that certain compounds exhibited antidepressant-like effects in animal models. The mechanism was attributed to their action on serotonin receptors, enhancing serotonin availability in the synaptic cleft .
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound could inhibit the migration of eosinophils induced by eotaxin, suggesting its potential role in treating allergic conditions .
- Cytotoxicity Against Cancer Cells : Research indicated that this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
